
N-dodecyltetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dodecyltetrahydrofuran-2-carboxamide is an organic compound belonging to the class of carboxamides. Carboxamides are known for their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound features a tetrahydrofuran ring, which is a saturated five-membered ring containing one oxygen atom, and a dodecyl chain, which is a twelve-carbon alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyltetrahydrofuran-2-carboxamide typically involves the amidation of tetrahydrofuran-2-carboxylic acid with dodecylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield . The reaction conditions often include the use of coupling reagents such as carbodiimides or acyl chlorides to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-dodecyltetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the dodecyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
N-dodecyltetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its ability to form stable amide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N-dodecyltetrahydrofuran-2-carboxamide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The dodecyl chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-dodecylfuran-2-carboxamide: Similar structure but with an unsaturated furan ring.
N-dodecylpyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of a tetrahydrofuran ring.
N-dodecylpiperidine-2-carboxamide: Features a piperidine ring.
Uniqueness
N-dodecyltetrahydrofuran-2-carboxamide is unique due to its combination of a tetrahydrofuran ring and a long dodecyl chain, which imparts specific chemical and physical properties. The tetrahydrofuran ring provides stability and resistance to hydrolysis, while the dodecyl chain enhances hydrophobic interactions, making it suitable for various applications .
Propriétés
Formule moléculaire |
C17H33NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-dodecyloxolane-2-carboxamide |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-17(19)16-13-12-15-20-16/h16H,2-15H2,1H3,(H,18,19) |
Clé InChI |
YZWLJRSMOMAJPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


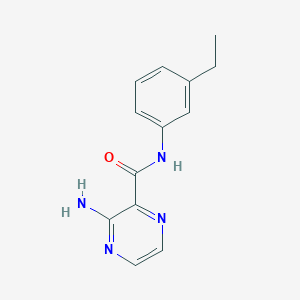
![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
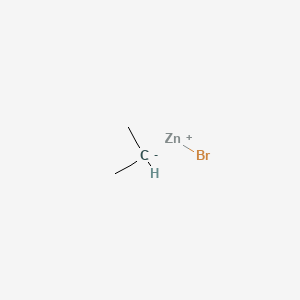

![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
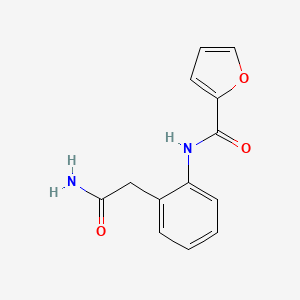
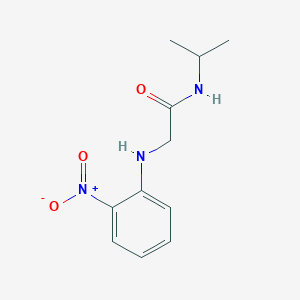
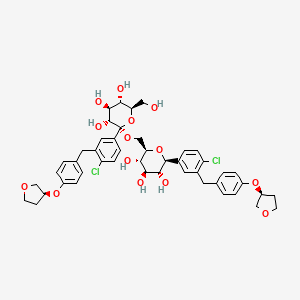
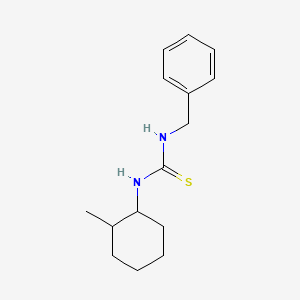
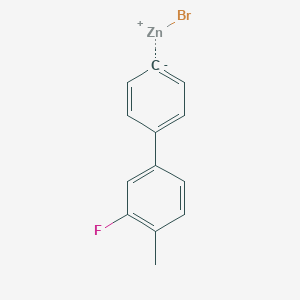
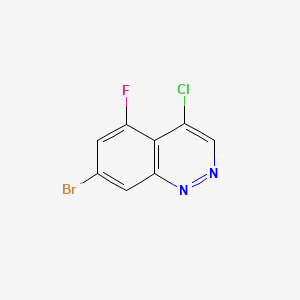
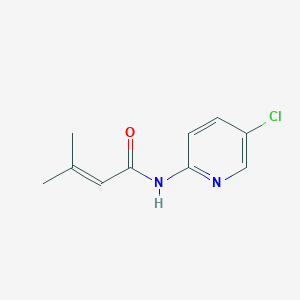
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
